molecular formula C9H14N2O2 B2373447 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one CAS No. 1266935-64-1

3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one

Cat. No.: B2373447
CAS No.: 1266935-64-1
M. Wt: 182.223
InChI Key: HXKXCKKIUKWAMB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one is an organic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-pyridone and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the 2-pyridone, followed by nucleophilic substitution with 2-methoxyethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxyethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidized Products: Formation of pyridinone derivatives with additional oxygen-containing functional groups.

    Reduced Products: Formation of pyridinone derivatives with reduced functional groups.

    Substituted Products: Formation of pyridinone derivatives with various substituted functional groups.

Scientific Research Applications

3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridin-2-one: Lacks the methoxyethyl group, which may result in different chemical and biological properties.

    1-(2-Methoxyethyl)pyridin-2-one:

    3-(Aminomethyl)-1-ethylpyridin-2-one: Contains an ethyl group instead of a methoxyethyl group, leading to variations in its chemical behavior.

Uniqueness

3-(Aminomethyl)-1-(2-methoxyethyl)pyridin-2-one is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(aminomethyl)-1-(2-methoxyethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-13-6-5-11-4-2-3-8(7-10)9(11)12/h2-4H,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKXCKKIUKWAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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